molecular formula C24H27NO4 B065927 Fmoc-N-methyl-tranexamic acid CAS No. 173690-50-1

Fmoc-N-methyl-tranexamic acid

Katalognummer B065927
CAS-Nummer: 173690-50-1
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: IPLFYSZHICEXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-N-methyl-tranexamic acid (FMTXA) is a synthetic compound that has been developed to act as a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1) and to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It is a derivative of tranexamic acid, a naturally occurring amino acid, and is composed of a phenyl group, a methyl group, and an amide group. FMTXA has been studied extensively and has been shown to have a wide range of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Methodologies

  • Flow Tube-in-Tube Reactor for N-methylation of Fmoc Amino Acids : Buba et al. (2013) developed a microstructured tube-in-tube reactor equipped with a semipermeable membrane for the N-methylation of Fmoc amino acids, achieving high yields of Fmoc N-methylamino acids (Buba, Koch, Kunz, & Löwe, 2013).
  • Solid Phase Synthesis of Polyamides : Wurtz, Turner, Baird, & Dervan (2001) optimized a machine-assisted Fmoc solid phase synthesis for polyamides containing N-methylimidazole and N-methylpyrrole amino acids, highlighting the efficient synthesis of complex peptides (Wurtz, Turner, Baird, & Dervan, 2001).

Functional Materials and Biomedical Applications

  • Self-assembly of Fmoc-modified Amino Acids and Peptides : Tao, Levin, Adler-Abramovich, & Gazit (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, noting their potential in cell cultivation, bio-templating, and drug delivery applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Advances in Peptide Synthesis

  • Convenient Synthesis of N-methylamino Acids : Biron & Kessler (2005) described an efficient preparation of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis, demonstrating the practicality of synthesizing N-methyl peptides (Biron & Kessler, 2005).
  • Synthesis of Glycosylated Peptide Thioester : Asahina, Fujimoto, Suzuki, & Hojo (2015) designed a Fmoc-threonine unit carrying core 1 O-glycan for efficient assembly of glycoamino acid derivatives, illustrating its application in the synthesis of glycosylated peptide thioester (Asahina, Fujimoto, Suzuki, & Hojo, 2015).

Mechanistic Insights

  • Mechanism of Trifluoroacetic-Acid-Promoted N-to-S Acyl Transfer : Jiang, Zhu, Man, Liang, & Bi (2017) provided insights into the mechanism of N-to-S acyl transfer in enamide-based Fmoc solid-phase peptide synthesis, offering a deeper understanding of the role of trifluoroacetic acid in the process (Jiang, Zhu, Man, Liang, & Bi, 2017).

Wirkmechanismus

Target of Action

Fmoc-N-methyl-tranexamic acid is a modified form of the amino acid tranexamic acid, with an Fmoc (9-Fluorenylmethoxycarbonyl) group added Given its structure, it’s likely used in the field of peptide synthesis, where the fmoc group plays a crucial role in protecting the amino group during the formation of peptide bonds .

Mode of Action

The Fmoc group in this compound serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions during the formation of peptide bonds. The Fmoc group is base-labile, meaning it can be removed rapidly under basic conditions . This property allows for the selective removal of the Fmoc group without affecting the peptide backbone .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of the fmoc group are critical steps in the formation of peptide bonds . This process ultimately leads to the creation of peptides of significant size and complexity .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This enables the synthesis of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. The stability of the Fmoc group under acidic conditions and its lability under basic conditions are key to its function . Therefore, the pH of the environment is a crucial factor. Additionally, temperature and solvent conditions may also impact the efficacy of the Fmoc group in protecting the amino group and its subsequent removal .

Safety and Hazards

The safety data sheet for Fmoc-N-methyl-tranexamic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Fmoc-N-methyl-tranexamic acid can be achieved through a multistep process involving the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "Tranexamic acid", "Fmoc-Cl", "N-Methylmorpholine", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group of tranexamic acid with DCC and Fmoc-Cl in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of N-methylmorpholine with the free carboxylic acid group using DCC in DMF", "Deprotection of the N-methyl group using HCl in methanol", "Crystallization of the product from diethyl ether" ] }

CAS-Nummer

173690-50-1

Molekularformel

C24H27NO4

Molekulargewicht

393.5 g/mol

IUPAC-Name

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28)

InChI-Schlüssel

IPLFYSZHICEXRE-UHFFFAOYSA-N

SMILES

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.